molecular formula C12H14N2O B1240151 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 55375-90-1

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No. B1240151
CAS RN: 55375-90-1
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a tandem Michael-type addition–intramolecular aza-Wittig sequence has been used to synthesize 2,3,6,7-tetrahydro-1H-1,4-diazepines . This process involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones .

Scientific Research Applications

Spectral and Chemical Properties

  • Spectral Characteristics : The spectral properties of some acyl derivatives of pyrazino-[2,1-a]-isoquinolin-4-one have been explored using modern pulse sequences. These studies contribute to a deeper understanding of the spectral behaviors of this compound's derivatives (Kieć-Kononowicz, 1989).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Research has demonstrated the synthesis of 3-aroylmethylene-1,6,7,11b-tetrahydro-2H-pyrazino[2,1-a]isoquinolin-4-ones, expanding the scope of derivatives and potential applications in various fields (Gein et al., 2005).
  • Transannular Rearrangements : Studies have shown that pyrazino[1,2-b]isoquinoline-1,4-diones with bulky activating groups can undergo transannular rearrangements to form tetramic acids with a benzo[f]indolizine skeleton, indicating potential for diverse chemical transformations (Ortín et al., 2010).

Pharmacological Aspects

  • Antifungal Activities : Novel pyrazino[2,1-a]isoquinolin compounds have shown promising antifungal activities in vitro, indicating their potential as antifungal agents (Tang et al., 2010).
  • Nrf2/ARE Activation : Pyrazino[2,1-a]isoquinolin analogues have been identified as potent activators of Nrf2/ARE signaling, suggesting their use in therapeutic applications related to Nrf2 activation (Dai et al., 2017).

Neurogenic Effects

  • Promoting Neurogenesis : A novel compound from the pyrazino[1,2-b]isoquinoline-1,4(6H)-dione series has been discovered to have a significant neurogenic effect on human neural progenitor cells, indicating potential applications in neurogenesis-related therapies (Lin et al., 2015).

properties

IUPAC Name

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDOUXISKJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970712
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

CAS RN

61196-37-0, 55375-90-1
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 2
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Reactant of Route 3
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 4
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 5
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 6
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

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